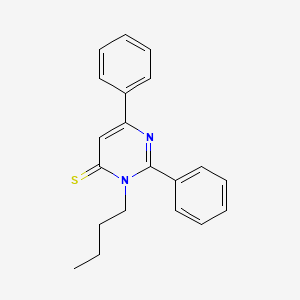

3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione

Description

Properties

CAS No. |

113848-42-3 |

|---|---|

Molecular Formula |

C20H20N2S |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

3-butyl-2,6-diphenylpyrimidine-4-thione |

InChI |

InChI=1S/C20H20N2S/c1-2-3-14-22-19(23)15-18(16-10-6-4-7-11-16)21-20(22)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3 |

InChI Key |

MSWTVTALPJPFPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=S)C=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships.

Chemical Structure

The compound belongs to the pyrimidine family, characterized by a thione functional group which is critical for its biological activity. The general structure can be represented as follows:

Biological Activity Overview

Research has demonstrated that 3-butyl-2,6-diphenylpyrimidine-4(3H)-thione exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties : It has been evaluated for cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of 3-butyl-2,6-diphenylpyrimidine-4(3H)-thione was assessed using disc diffusion and broth microdilution methods. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus cereus | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 32 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, with lower MIC values suggesting higher potency.

Anticancer Activity

The cytotoxic effects of the compound were evaluated against various human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The findings are presented in Table 2.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HCT116 | 5.2 | 85% |

| MCF7 | 7.8 | 78% |

| HUH7 | 6.1 | 80% |

The IC50 values indicate that the compound exhibits significant cytotoxicity across different cancer cell lines, with HCT116 cells showing the highest sensitivity.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the thione group may play a role in inhibiting enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Structure-Activity Relationship (SAR)

The efficacy of 3-butyl-2,6-diphenylpyrimidine-4(3H)-thione can be influenced by structural modifications. Research indicates that substituents on the pyrimidine ring significantly affect biological activity. For instance:

- Alkyl Chain Length : Variations in the butyl chain length have been correlated with changes in antimicrobial potency.

- Phenyl Substituents : The presence and position of phenyl groups are crucial for enhancing cytotoxic effects.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrimidine-thiones exhibited enhanced activity against resistant bacterial strains when compared to standard antibiotics .

- Cytotoxicity Evaluation : A comprehensive evaluation conducted on various thione derivatives indicated that modifications leading to increased lipophilicity improved cellular uptake and subsequent cytotoxicity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs include pyrimidine-thiones with varying substituents at positions 4 and 6 (Table 1).

Table 1: Comparison of Pyrimidine-Thione Derivatives

*Calculated based on molecular formula C₂₃H₂₀N₂S.

Key Observations:

- The butyl group in the target compound may lower its melting point compared to 3c, as flexible alkyl chains reduce packing efficiency.

- Lipophilicity : The butyl group in the target compound likely increases lipophilicity (logP ~4.2* estimated) compared to 3a–3c, which have polar thiophene or methoxy groups. This property could enhance bioavailability in hydrophobic environments.

- Synthetic Yields: Derivatives like 3b and 3c achieved high yields (73–87%) using ethanol for crystallization, suggesting that solvent choice optimizes purity . The target compound’s synthesis may require similar optimization.

Spectral and Analytical Data

- 13C NMR : The thione (C=S) signal in analogs appears near 176 ppm (e.g., 3a: 176.2 ppm) . The target compound’s C=S is expected to resonate similarly. Aromatic carbons in the diphenyl groups may show signals between 120–150 ppm, distinct from 3a’s thiophene carbons (δ 120.9–137.8).

- Elemental Analysis : Analogs like 3a show close agreement between calculated and found values (e.g., C: 61.73% vs. 61.95%), indicating high purity . The target compound’s analysis should align with its formula (C: 78.37%, H: 5.72%, N: 7.95%, S: 9.10%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.